molecular formula C9H10Cl2N2 B1601708 2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine CAS No. 76780-96-6

2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine

Cat. No.: B1601708
CAS No.: 76780-96-6
M. Wt: 217.09 g/mol
InChI Key: WJMGVBPDXSHYBU-UHFFFAOYSA-N
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Description

2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine: is a heterocyclic organic compound characterized by its structure containing two chlorine atoms and a fused pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine typically involves multi-step organic reactions starting from simpler precursors. One common synthetic route includes the cyclization of appropriate dihalo-alkanes or dihalo-alkenes under specific conditions, such as the use of strong bases or transition metal catalysts.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring purity and yield optimization. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine: can undergo various chemical reactions, including:

  • Oxidation: : Converting the compound to its corresponding oxides or derivatives.

  • Reduction: : Reducing the chlorine atoms to hydrogen atoms.

  • Substitution: : Replacing chlorine atoms with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : Oxidized derivatives such as carboxylic acids or ketones.

  • Reduction: : Reduced forms with fewer or no chlorine atoms.

  • Substitution: : Substituted derivatives with different functional groups.

Scientific Research Applications

2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine: has several applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: : Investigated for its therapeutic potential in drug discovery and development.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses or chemical transformations.

Comparison with Similar Compounds

2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine: is unique due to its specific structural features and reactivity. Similar compounds include:

  • 2,4-Dichloro-5H-pyrimidine

  • 6,7,8,9-Tetrahydro-5H-cyclohepta[d]pyrimidine

  • 2,4-Dichloro-6,7,8,9-tetrahydro-5H-pyrimidine

These compounds share similarities in their core structures but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

2,4-dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2/c10-8-6-4-2-1-3-5-7(6)12-9(11)13-8/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMGVBPDXSHYBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30504066
Record name 2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76780-96-6
Record name 2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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